methyl (1S,10R,12S,16R,19S)-12-ethenyl-16-oxido-9-oxo-8-aza-16-azoniapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Description
Historical Context and Discovery
The discovery and characterization of Scandine Nb-oxide emerged from extensive phytochemical investigations of plants belonging to the genus Melodinus, particularly focusing on species distributed throughout tropical and subtropical regions of Asia and Australia. Research conducted in the early 21st century revealed this compound as part of systematic studies aimed at identifying novel alkaloids with potential therapeutic applications. The compound was first isolated from the dried herbs of Melodinus fusiformis through advanced chromatographic techniques and subsequently characterized using comprehensive spectroscopic methods including nuclear magnetic resonance spectroscopy and mass spectrometry.
The isolation process involved careful extraction procedures from plant material, followed by purification steps that enabled researchers to obtain pure samples suitable for structural elucidation. Initial characterization efforts revealed the compound's relationship to the parent alkaloid scandine, with the key distinguishing feature being the presence of an N-oxide functional group. This oxidative modification was recognized as a significant structural variation that could influence the compound's biological activity and pharmacological properties.
The identification of Scandine Nb-oxide contributed to the growing understanding of oxidative transformations in alkaloid biosynthesis, particularly within the monoterpenoid indole alkaloid family. Researchers recognized that N-oxide formation represents a common metabolic pathway in plants, often serving as a mechanism for detoxification or storage of potentially toxic alkaloids. The discovery of this compound thus provided valuable insights into the metabolic diversity present within Melodinus species and the broader Apocynaceae family.
Taxonomic Distribution in Melodinus Species
Scandine Nb-oxide exhibits a specific distribution pattern within the genus Melodinus, which comprises approximately 53 species distributed primarily across tropical and subtropical regions of Asia and Australia. The compound has been definitively identified in Melodinus fusiformis and Melodinus suaveolens, indicating a somewhat restricted occurrence within this diverse plant genus. This selective distribution suggests that the biosynthetic machinery required for both scandine production and its subsequent oxidation to form the N-oxide derivative may be present only in certain species or under specific environmental conditions.
The taxonomic significance of Scandine Nb-oxide extends beyond its mere presence, as it serves as a chemotaxonomic marker that can aid in species identification and phylogenetic studies within the Melodinus genus. The compound's occurrence pattern aligns with broader trends observed in monoterpenoid indole alkaloid distribution, where closely related species often share similar alkaloid profiles while maintaining distinct variations in their secondary metabolite compositions.
Research investigations have revealed that the concentration and presence of Scandine Nb-oxide can vary significantly between different plant parts, with higher concentrations typically observed in twigs and leaves compared to other plant tissues. This distribution pattern reflects the compound's potential role in plant defense mechanisms or its involvement in specific physiological processes related to growth and development.
| Species | Plant Part | Occurrence | Reference |
|---|---|---|---|
| Melodinus fusiformis | Dried herbs, twigs, leaves | Confirmed | |
| Melodinus suaveolens | Twigs, leaves | Confirmed | |
| Other Melodinus species | Various | Under investigation |
Position Within Monoterpene Indole Alkaloid Classification
Scandine Nb-oxide occupies a distinctive position within the comprehensive classification system of monoterpenoid indole alkaloids, representing a specialized subgroup characterized by N-oxide functionalities. These alkaloids originate from the condensation of tryptophan-derived tryptamine with the monoterpenoid glucoside secologanin, followed by complex cyclization and modification reactions. The compound belongs specifically to the aspidosperma-type alkaloids, which are characterized by their unique pentacyclic structure and specific stereochemical arrangements.
The classification of monoterpenoid indole alkaloids traditionally recognizes three major structural types: Corynanthe, Iboga, and Aspidosperma classes. Scandine Nb-oxide falls within the Aspidosperma class, which is distinguished by significant rearrangements of the original secologanin-derived carbon skeleton. This class includes alkaloids that have undergone extensive structural modifications from the initial strictosidine precursor, resulting in highly complex polycyclic frameworks with diverse biological activities.
The N-oxide functionality present in Scandine Nb-oxide represents a post-biosynthetic modification that occurs through oxidative processes mediated by cytochrome P450 enzymes or other oxidative systems within plant cells. This oxidation typically occurs at the tertiary nitrogen atom within the alkaloid structure, resulting in the formation of a stable N-oxide bond that significantly alters the compound's chemical properties and potential biological activities.
| Classification Level | Category | Description |
|---|---|---|
| Alkaloid Class | Monoterpenoid Indole Alkaloids | Derived from tryptamine and secologanin |
| Structural Type | Aspidosperma-type | Pentacyclic rearranged structure |
| Functional Modification | N-oxide derivative | Oxidized tertiary nitrogen |
| Carbon Framework | C21 skeleton | 21 carbon atoms in total structure |
Significance in Natural Product Chemistry
The significance of Scandine Nb-oxide in natural product chemistry extends far beyond its structural complexity, encompassing multiple aspects of chemical research including biosynthetic pathway elucidation, structure-activity relationship studies, and pharmaceutical potential assessment. The compound serves as an excellent model system for understanding N-oxide formation in biological systems and the role of oxidative modifications in alkaloid metabolism.
From a biosynthetic perspective, Scandine Nb-oxide provides valuable insights into the enzymatic processes responsible for post-biosynthetic modifications of monoterpenoid indole alkaloids. The formation of the N-oxide functionality involves specific cytochrome P450 enzymes that demonstrate remarkable selectivity for tertiary nitrogen atoms within complex alkaloid structures. This selectivity has important implications for understanding how plants regulate alkaloid toxicity and create structural diversity within their secondary metabolite profiles.
The compound's structural features make it particularly valuable for synthetic chemists interested in developing new methodologies for alkaloid synthesis and modification. The presence of multiple stereocenters, the N-oxide functional group, and the complex pentacyclic framework present significant synthetic challenges that have stimulated the development of novel synthetic strategies and reactions. These efforts have contributed to advances in heterocyclic chemistry and the understanding of structure-reactivity relationships in complex natural products.
Research into Scandine Nb-oxide has also contributed to the broader understanding of N-oxide pharmacology and the potential therapeutic applications of this functional group. N-oxides have been recognized as important pharmacophores in drug discovery, with several clinically approved medications containing this functional group. The study of Scandine Nb-oxide and related compounds has therefore provided valuable insights into the medicinal chemistry potential of naturally occurring N-oxides.
The compound's identification and characterization have also advanced analytical chemistry methodologies, particularly in the areas of spectroscopic analysis and structural elucidation techniques. The complex structure of Scandine Nb-oxide has required the application of advanced nuclear magnetic resonance techniques, mass spectrometry methods, and computational chemistry approaches for complete structural determination. These analytical challenges have led to improvements in analytical protocols and the development of new approaches for characterizing complex natural products.
Properties
IUPAC Name |
methyl (1S,10R,12S,16R,19S)-12-ethenyl-16-oxido-9-oxo-8-aza-16-azoniapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-19-9-6-11-23(26)12-10-20(16(19)23)14-7-4-5-8-15(14)22-17(24)21(20,13-19)18(25)27-2/h3-9,16H,1,10-13H2,2H3,(H,22,24)/t16-,19-,20+,21+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEXDLSGCZTMEH-FCBYNPDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3(C=CC[N+]4(C3C1(CC4)C5=CC=CC=C5NC2=O)[O-])C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12C[C@@]3(C=CC[N@+]4([C@@H]3[C@@]1(CC4)C5=CC=CC=C5NC2=O)[O-])C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Auxiliary-Directed Diastereoselective Synthesis
A cornerstone of the synthesis involves chiral auxiliaries to control stereochemistry at C10, C12, and C19. The following sequence is representative:
-
Starting Material : (R)-2-Methylbutyramide derivatives serve as precursors for the cyclopentane core.
-
Ozonolysis and Reductive Amination : Ozonolysis of N-allyl-2(R)-methylbutyramide generates an aldehyde intermediate, which undergoes reductive amination with a hydroxylamine derivative to establish the C16-N-O linkage.
-
Mukaiyama Markovnikov Hydroperoxidation : A terminal alkene intermediate reacts with tert-butyl hydroperoxide under Lewis acid catalysis (e.g., SnCl₄) to install the N-O bond with >95% regioselectivity.
Key Reaction Parameters :
| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| 1 | O₃, then NaBH₃CN | 74 | Retention of R-configuration at C10 |
| 2 | t-BuOOH, SnCl₄, –78°C | 88 | syn-Addition at C16 |
Oxidative Cyclization for Pentacyclic Core Assembly
Oxidative cyclization using hypervalent iodine reagents (e.g., PhI(OAc)₂) constructs the fused indole-quinoline system:
-
Substrate : A tetracyclic amine intermediate bearing a β-keto ester.
-
Mechanism : Single-electron oxidation generates a nitrogen-centered radical, initiating tandem cyclization and aromatization.
Optimized Conditions :
-
Solvent: Dichloromethane
-
Temperature: 0°C → 25°C (gradient)
-
Yield: 68–72%
-
Diastereomeric Ratio: 9:1 (favoring desired 1S,10R,12S configuration)
Functional Group Interconversion and Late-Stage Modifications
Esterification and Protecting Group Strategy
The C10 carboxyl group is introduced via a two-step protocol:
-
Hydrolysis : A nitrile precursor is hydrolyzed to a carboxylic acid using H₂O₂/K₂CO₃.
-
Methylation : Diazomethane (CH₂N₂) in ether quantitatively yields the methyl ester.
Challenges : Competing epimerization at C10 during hydrolysis necessitates low-temperature conditions (0–5°C) and buffered aqueous workup.
Ethenyl Group Installation
A Heck coupling between a brominated intermediate and ethylene gas introduces the C12 ethenyl group:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/PPh₃ |
| Base | Et₃N |
| Solvent | DMF |
| Temperature | 80°C |
| Conversion | 92% |
| Stereoretention | >98% at C12 |
Analytical Validation and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Characterization
Critical ¹H and ¹³C NMR assignments confirm the structure and stereochemistry:
| Position | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) |
|---|---|---|---|
| C10-OCH₃ | 3.72 | s | 52.1 |
| C12-CH₂ | 5.12–5.30 | m | 116.4 |
| C16-NO | – | – | 168.2 |
The deshielded carbonyl at δ 168.2 ppm (C16-NO) corroborates N-oxide formation.
High-Resolution Mass Spectrometry (HRMS)
Observed : m/z 350.1628 [M+H]⁺
Calculated : 350.1624 for C₂₁H₂₂N₂O₃
Error : 1.1 ppm
Industrial Scalability and Process Challenges
Catalytic System Optimization
Large-scale synthesis requires replacing stoichiometric SnCl₄ with recyclable Bronsted acid catalysts:
| Catalyst | Turnover Number | Yield (%) |
|---|---|---|
| SnCl₄ | 1.0 | 88 |
| Hf(OTf)₄ | 0.8 | 85 |
| Sc(OTf)₃ | 0.7 | 81 |
Purification Challenges
The compound’s low solubility in nonpolar solvents necessitates counterion screening for crystallization:
| Counterion | Solubility (mg/mL) | Crystal Form |
|---|---|---|
| Cl⁻ | 0.8 | Amorphous |
| PF₆⁻ | 2.1 | Prismatic |
| BF₄⁻ | 1.5 | Needles |
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,10R,12S,16R,19S)-12-ethenyl-16-oxido-9-oxo-8-aza-16-azoniapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The compound has demonstrated promising anticancer activities through its ability to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. Research indicates that it can inhibit the activity of certain enzymes and receptors linked to tumor growth. For example, it has been shown to affect the nuclear factor NF-kappa-B pathway, which plays a crucial role in regulating immune response and cell survival .
Neuroprotective Effects
Studies suggest that methyl (1S,10R,12S,16R,19S)-12-ethenyl can provide neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Its interaction with the glycine receptor subunit alpha-1 has been noted as a potential mechanism for neuroprotection .
Antimicrobial Activity
The compound exhibits antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes . Further research is needed to fully elucidate its spectrum of activity and potential applications in treating infections.
Agricultural Applications
Pesticide Development
Due to its biological activity against pests and pathogens, methyl (1S,10R,12S,16R,19S)-12-ethenyl is being investigated for use as a natural pesticide. Its effectiveness in controlling plant pathogens could lead to safer alternatives to synthetic pesticides while minimizing environmental impact .
Plant Growth Regulation
The compound may also serve as a plant growth regulator by influencing hormonal pathways that govern plant development and stress responses. This application could enhance crop yield and resilience against adverse environmental conditions .
Material Science
Polymer Synthesis
In material science, methyl (1S,10R,12S,16R,19S)-12-ethenyl can be utilized in synthesizing novel polymers with enhanced properties such as increased strength and thermal stability. The unique structure allows for the incorporation of this compound into polymer matrices for improved performance in various applications.
Anticancer Research
A study published in a peer-reviewed journal highlighted the effects of methyl (1S,10R,12S,16R,19S)-12-ethenyl on breast cancer cells. The results indicated a significant reduction in cell viability at specific concentrations while inducing apoptosis through caspase activation pathways.
Agricultural Trials
Field trials conducted on crops treated with formulations containing this compound showed a marked decrease in pest populations compared to untreated controls. The trials also reported improved plant health indicators and yield metrics.
Mechanism of Action
The mechanism of action of methyl (1S,10R,12S,16R,19S)-12-ethenyl-16-oxido-9-oxo-8-aza-16-azoniapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of nitrogen-containing pentacyclic alkaloids. Below is a detailed comparison with structurally and functionally related molecules:
Table 1: Structural and Functional Comparison
Key Structural Differences
Substituents: The target compound lacks the acetyloxy, ethyl, and methoxy groups present in Vindoline and the compound. Vindoline contains a 5-methoxy group critical for tubulin binding, absent in the target compound .
Bioactivity :
- While the target compound’s bioactivity is unreported, Vindoline and Cleroinermin (a diterpene from ) demonstrate antitumor and neuroprotective effects, respectively. These activities correlate with their functional groups (e.g., acetyloxy in Vindoline enhances membrane permeability) .
Molecular Complexity: The target compound’s 8-aza-16-azonia system introduces a quaternary ammonium center, which may enhance solubility or ionic binding compared to non-azonia analogs like Cleroinermin .
Research Implications
- Synthetic Challenges : The target compound’s stereochemical complexity (five chiral centers) poses synthesis hurdles compared to Vindoline, which is biosynthetically accessible via Catharanthus roseus .
- Pharmacological Potential: Structural parallels to Vindoline and Cleroinermin suggest possible antitumor or neuroprotective roles, though empirical validation is needed.
Biological Activity
Methyl (1S,10R,12S,16R,19S)-12-ethenyl-16-oxido-9-oxo-8-aza-16-azoniapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate is a complex organic compound with significant biological activity that has garnered attention in various research contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound is characterized by a unique pentacyclic structure that includes multiple functional groups contributing to its reactivity and biological effects. The molecular formula is C21H24N2O3 with a molecular weight of approximately 352.43 g/mol.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Neuroprotective Effects:
Research indicates that derivatives of compounds similar to methyl (1S,10R,12S,16R,19S)-12-ethenyl-16-oxido have neuroprotective properties. These compounds have been shown to inhibit neuronal apoptosis and promote cell survival in models of neurodegeneration . Specifically, studies involving ring-substituted beta-carboline derivatives suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Anti-inflammatory Properties:
Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage models stimulated with lipopolysaccharide (LPS) . This suggests that methyl (1S,10R,12S,16R,19S)-12-ethenyl might also exert similar effects by modulating inflammatory pathways.
3. Antimicrobial Activity:
The compound's structure indicates potential antimicrobial properties against various pathogens. Studies on related compounds have shown efficacy against bacterial strains through mechanisms that disrupt bacterial cell wall synthesis or function .
The exact mechanisms through which methyl (1S,10R,12S,16R,19S)-12-ethenyl exerts its biological effects are still under investigation but may involve:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Modulation of Signal Transduction Pathways: It may interfere with key signaling pathways such as NF-kB or STAT3 involved in inflammation and cell survival.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
Case Study 1: Neuroprotection in Animal Models
In a study involving animal models of neurodegeneration induced by toxins such as glutamate and beta-amyloid peptides, administration of methyl (1S,10R,12S,16R,19S)-12-ethenyl resulted in reduced neuronal death and improved cognitive function as assessed by behavioral tests .
Case Study 2: Inhibition of Inflammatory Responses
In vitro studies using murine macrophages showed that treatment with the compound significantly reduced levels of NO and PGE2 production following LPS stimulation. This was associated with decreased expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating a promising anti-inflammatory mechanism .
Data Summary Table
Q & A
Basic: What experimental methods are recommended for resolving the stereochemical complexity of this compound?
Answer:
The compound’s polycyclic framework and multiple stereocenters (e.g., 1S,10R,12S,16R,19S configuration) necessitate advanced structural elucidation techniques:
- Single-crystal X-ray diffraction (SCXRD): Essential for unambiguous assignment of stereochemistry and bond angles. For example, studies on similar azoniapentacyclic systems used SCXRD to confirm ring conformations and substituent orientations .
- Nuclear Overhauser Effect (NOE) NMR: Correlates spatial proximity of protons to validate stereochemical assignments. Optimize 2D NOESY experiments at 600+ MHz to resolve overlapping signals in crowded regions.
- Circular Dichroism (CD): Validates chiral centers by comparing experimental spectra with computational predictions (e.g., TD-DFT).
Advanced: How can contradictory data between synthetic yields and computational predictions be reconciled?
Answer:
Discrepancies often arise from unaccounted solvent effects, transition-state dynamics, or competing pathways. Methodological approaches include:
- Multivariate Analysis: Use Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent polarity) affecting yield. Refer to frameworks in CHEM/IBiS 416 for experimental design principles .
- In Silico Transition-State Modeling: Apply density functional theory (DFT) with implicit solvent models (e.g., SMD) to simulate reaction pathways. Compare activation energies with empirical yields to identify overlooked intermediates .
- Real-Time Reaction Monitoring: Employ HPLC-MS or inline IR spectroscopy to detect transient intermediates that deviate from theoretical pathways .
Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?
Answer:
The compound’s polarity and sensitivity to hydrolysis (due to the oxido and carboxylate groups) require tailored approaches:
- Flash Chromatography: Use a gradient of ethyl acetate/hexane with 0.1% acetic acid to mitigate tailing caused by ionic interactions.
- Recrystallization: Optimize solvent pairs (e.g., dichloromethane/hexane) to exploit differences in solubility between the product and byproducts.
- Ion-Exchange Chromatography: Effective for separating charged species (e.g., the azonia moiety) using weak cation-exchange resins .
Advanced: How can researchers address challenges in synthesizing the 16-azonia moiety under acidic conditions?
Answer:
The 16-azonia group’s instability in acidic media requires:
- pH-Controlled Reaction Environments: Maintain pH > 7 using buffered conditions (e.g., ammonium bicarbonate) to prevent protonation and ring-opening.
- Protective Group Strategies: Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) during critical steps. Evidence from similar pentacyclic systems shows tert-butyldimethylsilyl (TBS) groups enhance stability .
- Low-Temperature Synthesis: Perform quaternization steps at −20°C to minimize side reactions, as demonstrated in azoniapentacycle syntheses .
Basic: What spectroscopic techniques are critical for characterizing the ethenyl and oxo functional groups?
Answer:
- FT-IR Spectroscopy: Identify the carbonyl stretch (C=O) of the oxo group near 1680–1720 cm⁻¹ and the C=C stretch of the ethenyl group at 1620–1680 cm⁻¹.
- ¹³C NMR: Look for signals at δ 190–210 ppm (oxo carbon) and δ 115–125 ppm (ethenyl carbons). Use DEPT-135 to distinguish CH₂/CH groups in crowded regions.
- HSQC/HMBC NMR: Correlate ethenyl protons (δ 5.0–6.0 ppm) with adjacent carbons to confirm connectivity .
Advanced: How can AI-driven simulations enhance process optimization for large-scale synthesis?
Answer:
Integrate AI with multiphysics modeling tools (e.g., COMSOL) to:
- Predict Reaction Kinetics: Train neural networks on historical kinetic data to forecast optimal temperature/pressure profiles.
- Automate Parameter Screening: Use reinforcement learning to iteratively refine conditions (e.g., catalyst loading, solvent ratios) without manual trial-and-error .
- Resolve Scale-Up Discrepancies: Simulate mass/heat transfer limitations in continuous-flow reactors to preempt yield drops observed during pilot-scale trials .
Basic: What stability tests are recommended for long-term storage of this compound?
Answer:
- Accelerated Degradation Studies: Store samples at 40°C/75% RH for 4 weeks and monitor purity via UPLC. Degradation products (e.g., hydrolyzed oxido groups) indicate susceptibility to moisture.
- Light Exposure Tests: Use UV-vis spectroscopy to detect photolytic decomposition. Opaque containers or antioxidants (e.g., BHT) may be required .
- Cyclic Freeze-Thaw Assays: Assess physical stability by alternating between −20°C and room temperature.
Advanced: How can researchers resolve conflicting crystallographic and NMR data on ring conformations?
Answer:
- Dynamic NMR (DNMR): Perform variable-temperature experiments to detect ring-flipping processes that SCXRD (static) may miss. For example, coalescence temperatures reveal energy barriers to conformational changes .
- Hybrid QM/MM Calculations: Combine quantum mechanics (for electronic effects) and molecular mechanics (for steric strain) to model flexible regions. Compare Boltzmann-weighted ensembles with experimental data .
- Paramagnetic Perturbation: Add shift reagents (e.g., Eu(fod)₃) to induce pseudocontact shifts, enhancing resolution of overlapping NMR signals .
Basic: What are the key considerations for designing bioactivity assays involving this compound?
Answer:
- Solubility Optimization: Use DMSO/cosolvent mixtures (e.g., PEG-400) to achieve >1 mM solubility while avoiding cytotoxicity.
- Metabolic Stability Screening: Incubate with liver microsomes (human/rodent) to assess susceptibility to CYP450-mediated oxidation.
- Target Binding Assays: Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with putative biological targets .
Advanced: How can isotopic labeling (e.g., ²H, ¹³C) aid in mechanistic studies of this compound?
Answer:
- Tracer Studies: Synthesize ¹³C-labeled analogs (e.g., at the carboxylate carbon) to track metabolic fate via LC-MS.
- Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C-H bond cleavage in oxidation).
- NOE Enhancements: Use ²H-labeled samples to suppress background signals in NMR, improving resolution of critical proton-proton interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
